molecular formula C12H13N B1351798 1-(2,5-dimethylphenyl)-1H-pyrrole CAS No. 37560-44-4

1-(2,5-dimethylphenyl)-1H-pyrrole

Cat. No.: B1351798
CAS No.: 37560-44-4
M. Wt: 171.24 g/mol
InChI Key: ZHLMNAGNAPHOOK-UHFFFAOYSA-N
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Description

1-(2,5-dimethylphenyl)-1H-pyrrole is a useful research compound. Its molecular formula is C12H13N and its molecular weight is 171.24 g/mol. The purity is usually 95%.
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Scientific Research Applications

Scientific Research Applications of 1-(2,5-Dimethylphenyl)-1H-Pyrrole

Corrosion Inhibition

This compound derivatives have been studied for their potential as corrosion inhibitors. A particular study focused on a new pyrrole derivative synthesized and tested for its efficiency in inhibiting steel corrosion. This compound showed promising results in protecting steel surfaces by blocking active sites, indicating its potential application in corrosion prevention (Louroubi et al., 2019).

Polymerization Catalysts

Compounds based on this compound have been used in the development of homoleptic and heteroleptic yttrium complexes, which have shown effectiveness as initiators for ε-caprolactone polymerization. This application is significant in the field of polymer chemistry, where these complexes can aid in creating various polymeric materials with specific properties (Matsuo et al., 2001).

Organometallic Complex Synthesis

Studies have explored the formation of organometallic complexes with this compound derivatives. These complexes are important for various catalytic applications, including the Oppenauer oxidation of alcohols. The structural and catalytic properties of these complexes highlight their potential in synthetic organic chemistry and industrial applications (Paul et al., 2014).

Antimicrobial Agent Development

Research into novel this compound derivatives has identified their potential as antimicrobial agents. A particular study synthesized new derivatives and evaluated their antimicrobial activities, finding promising antibacterial and antifungal properties. This suggests their potential use in developing new therapeutic tools and antimicrobial agents (Hublikar et al., 2019).

Fluorescent Probes

Derivatives of this compound have been used to create novel fluorescent probes with aggregation-enhanced emission features. These probes are capable of detecting low levels of carbon dioxide, demonstrating their potential application in biological and medical fields for real-time and quantitative detection of CO2 (Wang et al., 2015).

Synthesis of Organic Compounds

There's significant interest in synthesizing various organic compounds using pyrrole derivatives. For instance, the synthesis of 7,9-diaryl-8H-acenaphtho[1,2-c]pyrroles, which has applications in explosives detection, demonstrates the versatility of these compounds in creating materials for safety and environmental monitoring (Chen et al., 2011).

Carbon Steel Corrosion Inhibition

1H-pyrrole-2,5-dione derivatives, closely related to this compound, have been synthesized and investigated for their action against carbon steel corrosion in acidic media. These derivatives showed good inhibition efficiency, indicating their potential use in industrial corrosion protection (Zarrouk et al., 2015).

Properties

IUPAC Name

1-(2,5-dimethylphenyl)pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N/c1-10-5-6-11(2)12(9-10)13-7-3-4-8-13/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHLMNAGNAPHOOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.